molecular formula C9H6N4 B2786551 4-(1H-1,2,3-Triazol-1yl)-benzonitrile CAS No. 85862-71-1

4-(1H-1,2,3-Triazol-1yl)-benzonitrile

Katalognummer: B2786551
CAS-Nummer: 85862-71-1
Molekulargewicht: 170.175
InChI-Schlüssel: FTMACWNFBQVPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,2,3-Triazol-1yl)-benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound a valuable building block in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and produces the triazole ring in high yields. The general procedure involves reacting an azide with an alkyne in the presence of a copper catalyst. For example, 4-azidobenzonitrile can be reacted with an alkyne to form the desired triazole compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-1,2,3-Triazol-1yl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzonitrile moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzonitrile or triazole ring .

Wissenschaftliche Forschungsanwendungen

4-(1H-1,2,3-Triazol-1yl)-benzonitrile has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

    4-(1H-1,2,4-Triazol-1-yl)benzonitrile: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

    4-(1H-1,2,3-Triazol-1-ylmethyl)benzonitrile: This compound has a methyl group linking the triazole ring to the benzonitrile moiety.

Uniqueness: 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is unique due to the stability and versatility of the 1,2,3-triazole ring. This stability allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its ability to form strong interactions with biological targets makes it a promising candidate in drug discovery .

Biologische Aktivität

4-(1H-1,2,3-Triazol-1-yl)-benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis of 4-(1H-1,2,3-Triazol-1-yl)-benzonitrile

The synthesis of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile typically involves the reaction of benzonitrile derivatives with azides in the presence of copper catalysis (CuAAC reaction). This method is efficient and allows for the introduction of various substituents on the triazole ring, leading to a library of compounds with potentially enhanced biological activities.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 4-(1H-1,2,3-triazol-1-yl)-benzonitrile derivatives against various cancer cell lines.

  • Cytotoxicity : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported IC50 values ranging from 15.6 to 23.9 µM for selected compounds compared to doxorubicin (IC50 values of 19.7 and 22.6 µM) .
CompoundIC50 (µM)Cell Line
Doxorubicin19.7MCF-7
Doxorubicin22.6HCT-116
Compound 215.6MCF-7
Compound 1423.9HCT-116

The mechanisms underlying the anticancer effects of these compounds include:

  • Induction of Apoptosis : Compounds such as 2 and 14 have been shown to induce apoptosis in MCF-7 cells, as evidenced by flow cytometry assays that detected increased levels of apoptotic markers .
  • Cell Cycle Arrest : Some triazole derivatives exhibit cell cycle arrest at the G2/M phase, further contributing to their antiproliferative effects .

PD-1/PD-L1 Inhibition

Recent research has explored the role of triazole derivatives in modulating immune responses through the inhibition of the PD-1/PD-L1 pathway. A specific derivative demonstrated an IC50 value of 8.52 µM for PD-L1 binding inhibition . This suggests potential applications in cancer immunotherapy.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural modifications. Studies indicate that variations at specific positions on the triazole ring can enhance potency and selectivity against cancer cell lines .

Case Studies

Several case studies highlight the efficacy of triazole-based compounds:

  • Study on Coumarin Derivatives : A series of coumarin-triazole hybrids were synthesized and evaluated for anticancer activity, revealing promising results against multiple cancer types .
  • Biphenyl-Triazole Derivatives : Another study focused on biphenyl-triazole-benzonitrile derivatives that showed strong inhibitory activity against PD-L1 interactions, indicating their potential as novel immunotherapeutic agents .

Eigenschaften

IUPAC Name

4-(triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMACWNFBQVPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzonitrile (0.847 g, 7 mmol), 1H-[1,2,3]triazole (0.483 g, 7 mmol), Cs2CO3 (2.27 g, 7 mmol) and DMF (8 ml) and a magnetic stirrer were placed in a vial. The mixture was heated with stirring for 3 h at 80° C. Extractive work-up (EtOAc/H2O) and subsequent drying (Na2SO4) gave a crude product which was purified on silica giving 0.55 g (46%) of the title intermediate.
Quantity
0.847 g
Type
reactant
Reaction Step One
Quantity
0.483 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
2.27 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.